

# Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide

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## Compound of Interest

Compound Name: *Cyanidin 3-sambubioside*

Cat. No.: *B10826557*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Cyanidin 3-sambubioside**, a naturally occurring anthocyanin. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its analysis, and a visualization of its role in a key biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data

The structural elucidation of **Cyanidin 3-sambubioside** is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data that are critical for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide a detailed fingerprint of the molecular structure of **Cyanidin 3-sambubioside**. The data presented below was acquired in deuterated methanol ( $\text{CD}_3\text{OD}$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Cyanidin 3-sambubioside** (600 MHz,  $\text{CD}_3\text{OD}$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.80	s	H-4	
8.41	d	9.0	H-2', H-6'
6.87	d	9.0	H-3', H-5'
6.75	s	H-8	
6.53	s	H-6	
5.13	d	7.8	H-1" (Glc)
4.54	s	H-1''' (Xyl)	
3.94	d	10.2	Glc Proton
3.69-3.70	m	Glc/Xyl Protons	
3.58-3.60	m	Glc/Xyl Protons	
3.41-3.51	m	Glc/Xyl Protons	
3.27-3.30	m	Glc/Xyl Protons	
3.19-3.22	m	Glc/Xyl Protons	
1.04	d	6.6	Xyl CH <sub>3</sub>

s: singlet, d: doublet, m: multiplet, Glc: Glucose, Xyl: Xylose

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Cyanidin 3-sambubioside** (150 MHz, CD<sub>3</sub>OD)[[1](#)]

Chemical Shift ( $\delta$ ) ppm	Assignment
170.7	C-5''' (Xyl)
166.6	C-7
164.1	C-5
159.1	C-9
157.7	C-2
145.4	C-3'
136.8	C-4'
135.7	C-3
120.7	C-1'
117.9	C-6'
113.4	C-2', C-5'
103.6	C-1'' (Glc)
103.5	C-10
102.1	C-1''' (Xyl)
95.3	C-4
78.0, 77.4, 74.7, 73.8, 72.4, 71.8, 71.2, 69.7, 67.8	Sugar Carbons (Glc & Xyl)
17.9	Xyl CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For **Cyanidin 3-sambubioside**, Electrospray Ionization (ESI) is a commonly used technique.

Table 3: Mass Spectrometry Data for **Cyanidin 3-sambubioside**

Parameter	Value	Reference(s)
Molecular Formula	$C_{26}H_{29}O_{15}^+$	<a href="#">[2]</a>
Monoisotopic Mass	581.15064521 Da	<a href="#">[2]</a>
LC-ESI-MS/MS		
Parent Ion $[M]^+$ (m/z)	581.1506	<a href="#">[2]</a>
MS/MS Fragment (m/z)	287.0562 (Cyanidin aglycone)	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and spectroscopic analysis of **Cyanidin 3-sambubioside**.

### Sample Preparation: Extraction and Purification

A generalized protocol for the extraction and purification of anthocyanins from plant material is as follows:

- Extraction: The plant material is first macerated and then extracted with a solvent, typically a mixture of methanol or ethanol and water, acidified with a small amount of hydrochloric or formic acid to maintain the stability of the anthocyanins.
- Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
- Purification: The crude extract is subjected to column chromatography for purification. A common choice is a C18 solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. The anthocyanins are then eluted with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

### NMR Spectroscopy

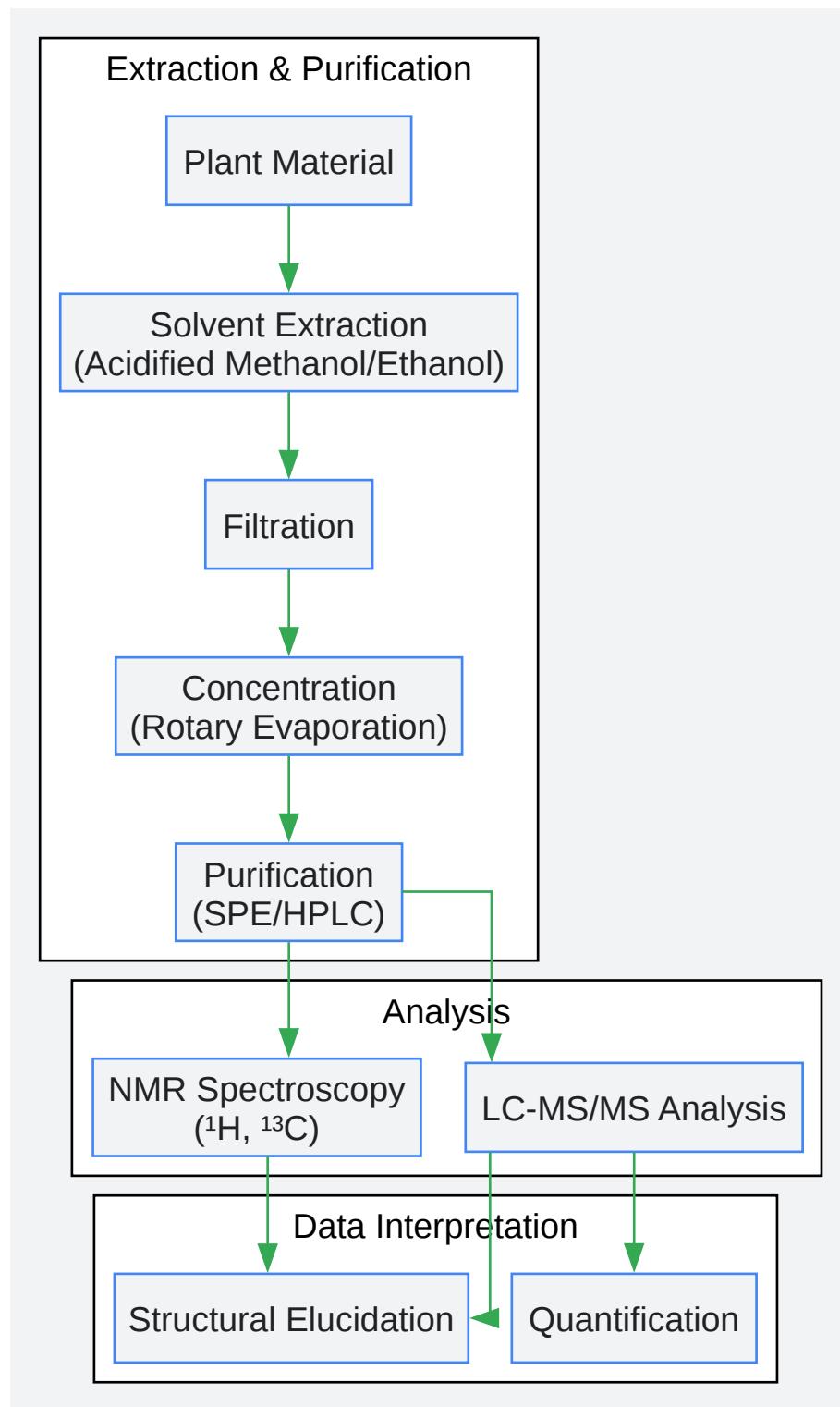
- Sample Preparation: A purified sample of **Cyanidin 3-sambubioside** (typically 1-5 mg for <sup>1</sup>H NMR and 5-20 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6 mL of deuterated methanol (CD<sub>3</sub>OD).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker AVANCE III spectrometer operating at 600 MHz for <sup>1</sup>H and 150 MHz for <sup>13</sup>C nuclei.
- Data Acquisition: Standard pulse sequences are used to acquire 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. The temperature is maintained at a constant value, typically 25°C.

## LC-MS/MS Analysis

- Chromatographic System: An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for separation.
- Mobile Phase: A gradient elution is typically employed.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
- Ionization Mode: Positive ion mode is generally used for the analysis of anthocyanins.
- Data Acquisition: Data is acquired in full scan mode to determine the parent ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) is often used. The transition for **Cyanidin 3-sambubioside** is typically m/z 581.2 → 287.1.

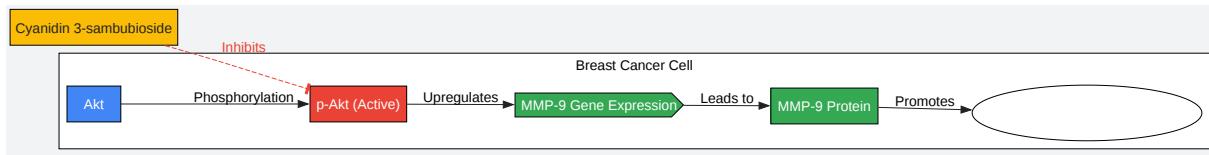
## Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for anthocyanin analysis and a known signaling pathway modulated by **Cyanidin 3-sambubioside**.



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Figure 1. A generalized experimental workflow for the analysis of anthocyanins.



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Figure 2. Inhibition of Akt/MMP-9 signaling pathway by **Cyanidin 3-sambubioside**.

## Concluding Remarks

The spectroscopic data and analytical methodologies presented in this guide provide a solid foundation for the identification and quantification of **Cyanidin 3-sambubioside**. The visualization of its inhibitory effect on the Akt/MMP-9 signaling pathway highlights its potential as a therapeutic agent in the context of cancer metastasis. This compilation of technical information aims to facilitate further research and development efforts focused on this promising natural compound.

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## References

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- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10826557#spectroscopic-data-for-cyanidin-3-sambubioside-nmr-mass-spec>]

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